Home > Products > Screening Compounds P101939 > Mucin-1 (repeated region)
Mucin-1 (repeated region) -

Mucin-1 (repeated region)

Catalog Number: EVT-243691
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mucin-1
Source and Classification

Mucin-1 is predominantly expressed in glandular tissues and is localized on the apical surface of epithelial cells. It is classified as a membrane-associated mucin, which means it spans the cell membrane and extends into the extracellular space. The gene encoding Mucin-1 is located on chromosome 1 and is subject to alternative splicing, resulting in multiple isoforms with varying lengths of the tandem repeat region. The polymorphic nature of this region contributes to differences in Mucin-1 expression among individuals and populations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mucin-1 glycopeptides typically involves both chemical synthesis and enzymatic methods. A common approach includes the use of solid-phase peptide synthesis to create the core peptide sequences followed by enzymatic glycosylation to attach carbohydrate moieties. For instance, studies have demonstrated the use of recombinant enzymes such as ST6GalNAc1 to facilitate the addition of sialylated glycan structures to specific threonine or serine residues within the Mucin-1 tandem repeat sequence .

Enzymatic Glycosylation

The enzymatic glycosylation process has been shown to significantly enhance the binding affinity of antibodies targeting Mucin-1, indicating that glycan modifications are crucial for its biological function . Techniques such as enzyme-linked immunosorbent assay (ELISA) are often employed to evaluate the binding capacity of synthesized glycopeptides with various monoclonal antibodies specific to Mucin-1 .

Molecular Structure Analysis

Structure and Data

  • N-terminal Domain: Contains a signal peptide for secretion.
  • Variable Number Tandem Repeat Domain: Central region responsible for most biological functions.
  • C-terminal Domain: Comprises a transmembrane segment and a cytoplasmic tail.

The molecular weight of Mucin-1 can vary significantly due to glycosylation patterns, typically ranging from 120 kDa to over 200 kDa when fully glycosylated .

Chemical Reactions Analysis

Reactions and Technical Details

Mucin-1 undergoes various post-translational modifications, primarily O-glycosylation, which are critical for its stability and function. The O-glycosylation process involves the addition of N-acetylgalactosamine (GalNAc) residues to serine or threonine side chains within the tandem repeat region. This modification not only enhances protein stability but also influences receptor interactions and immune evasion mechanisms in cancer cells .

Mechanism of Action

Process and Data

Mucin-1 functions primarily as a protective barrier on epithelial surfaces, preventing pathogen adherence and facilitating cell signaling. In cancer pathology, aberrant expression patterns lead to underglycosylated forms that are recognized by specific antibodies. This unique expression profile enables Mucin-1 to act as a tumor-associated antigen, making it a target for immunotherapeutic approaches . The mechanism involves:

  • Cell Signaling: Interaction with receptors that modulate cellular responses.
  • Immune Evasion: Altered glycosylation patterns help cancer cells evade immune detection.
Physical and Chemical Properties Analysis

Physical Properties

Mucin-1 is highly hydrophilic due to its extensive glycosylation, which contributes to its gel-like properties when secreted as part of mucus. This property is vital for maintaining moisture on epithelial surfaces.

Chemical Properties

The chemical properties include:

  • Solubility: Highly soluble in aqueous environments due to its glycan content.
  • Stability: Stability can be affected by pH and ionic strength; optimal conditions are necessary for maintaining its functional conformation.

Experimental analyses have shown that alterations in the glycosylation pattern can significantly affect both stability and biological activity .

Applications

Scientific Uses

Mucin-1 has several important applications in biomedical research:

  • Cancer Diagnostics: Due to its overexpression in various cancers (e.g., breast and ovarian), Mucin-1 serves as a biomarker for early detection.
  • Therapeutic Targeting: Monoclonal antibodies targeting Mucin-1 are being developed for targeted therapies in cancer treatment.
  • Vaccine Development: The unique epitopes presented by Mucin-1 are explored for vaccine formulations aimed at eliciting an immune response against tumors expressing this antigen.
Molecular Architecture of the Mucin-1 Repeated Region

Sequence Composition and Tandem Repeat Polymorphism Analysis

Conserved 20-Amino Acid Motif (PDTRPAPGSTAPPAHGVTSA)

The extracellular domain of Mucin-1 (MUC1) is dominated by a variable number of tandem repeats (VNTRs), each comprising a highly conserved 20-amino acid sequence (PDTRPAPGSTAPPAHGVTSA). This motif is characterized by a high abundance of proline (P), threonine (T), and serine (S) residues, collectively forming the "PTS domain." Proline residues impart structural rigidity, while threonine and serine serve as primary sites for O-glycosylation. The PDTR subsequence within this motif is immunodominant and frequently targeted by antibodies in cancer diagnostics due to its exposure in hypoglycosylated tumor-associated MUC1 (tMUC1) [1] [3]. The conservation of serine/threonine positions across species underscores their functional importance in glycosylation and molecular shielding [4].

Variable Number Tandem Repeats (VNTR) Allelic Diversity

The MUC1 gene exhibits significant polymorphism in the number of tandem repeats (typically 20–125 repeats in humans). This VNTR variability arises from unequal crossing-over during meiosis, resulting in allelic diversity across populations. Each repeat unit spans ~60 bp, encoding the 20-aa motif. Genetic analyses reveal species-specific differences: humans show high VNTR polymorphism (e.g., 40–80 repeats), while mice lack this variability due to evolutionary mutations [2] [4]. Sheep and cattle exhibit intermediate VNTR diversity (e.g., 4 alleles identified in Italian sheep breeds), though their repeats are smaller than those in goats [2]. This polymorphism influences mucin length, steric coverage, and disease susceptibility (e.g., cancer and autosomal dominant tubulointerstitial kidney disease) [3] [4].

Table 1: VNTR Polymorphism Across Species

SpeciesRepeat Unit LengthTypical Repeat NumberKey Features
Human60 bp (20 aa)40–125High allelic diversity; cancer link
Mouse20–21 aa16Monomorphic; no VNTR polymorphism
Sheep60 bp4 alleles82% repeat homology; conserved glycosylation sites
Cattle60 bpPolymorphicSimilar to goat consensus repeat

Structural Implications of Proline-Threonine-Serine (PTS)-Rich Domains

The PTS domain adopts an extended, rigid conformation due to proline-induced polyproline II helices. This architecture positions glycosylated threonine/serine residues outward, forming a dense glycocalyx barrier. The tandem repeats fold into a "bottlebrush" structure, where O-glycans project perpendicularly from the protein backbone. This configuration provides:

  • Steric shielding: Protects underlying epithelia from proteases and pathogens [1].
  • Hydration maintenance: Facilitates lubrication via hydrophilic glycans [5].
  • Pathogen decoy function: Sialylated/sulfated glycans act as receptors for microbial adhesins [6].In cancers, truncated O-glycans collapse this structure, exposing the PDTR epitope and enabling tumor cell adhesion [1] [9].

Post-Translational Modifications in the Repeated Region

O-Glycosylation Patterns (Core 1 vs. Core 2 Structures)

The PTS domain undergoes dense O-GalNAc glycosylation, initiated by polypeptide N-acetylgalactosaminyltransferases (GALNTs) in the Golgi. Key biosynthetic pathways include:

  • Core 1 (T antigen): Galβ1-3GalNAcα1-O-Ser/Thr, synthesized by core 1 β3-galactosyltransferase (C1GALT1). Dominates in healthy tissues and provides substrate for sialylation [6] [9].
  • Core 2: GlcNAcβ1-6(Galβ1-3)GalNAcα1-O-Ser/Thr, synthesized by core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT1). Branched structures support elongated glycans and immune ligand display [6] [9].

In pancreatic ductal adenocarcinoma (PDAC) and breast cancer, tumor-associated MUC1 (tMUC1) exhibits:

  • Glycosylation loss: Reduced core 2 structures due to downregulated C2GnT1.
  • Truncated glycans: Accumulation of immature Tn (GalNAcα1-O-Ser/Thr) and sialyl-Tn (STn) antigens due to COSMC chaperone mutations [1] [9].

Table 2: O-Glycosylation Patterns in Normal vs. Tumor-Associated MUC1

StructureNormal EpitheliaTumor-Associated MUC1Functional Consequence
Core 1Abundant; sialylatedReducedLoss of cell adhesion control
Core 2Branched; complex glycansDecreasedImpaired immune ligand display
Tn antigenUndetectableOverexpressedExposed PDTR epitope; antibody target
STn antigenRareHyperexpressedMetastasis; immune evasion

Sialylation and Sulfation in Tumor-Associated Epitopes

tMUC1 exhibits aberrant terminal glycan modifications:

  • Sialylation: α2,6-sialyltransferases (ST6GALNACs) add sialic acid to Tn antigen, generating STn (Neu5Acα2-6GalNAcα1-O-Ser/Thr). Sialyl-T (Neu5Acα2-3Galβ1-3GalNAcα1-O-Ser/Thr) blocks immune recognition by masking underlying glycopeptides [1] [9]. Sialylated Lewis X/A antigens (e.g., SLex) enhance endothelial adhesion in breast cancer [9].
  • Sulfation: Tyrosine sulfation in the cytoplasmic tail regulates intracellular signaling, while glycan sulfation (e.g., 3-O-sulfated galactose) facilitates selectin-mediated metastasis [6].

These modifications promote:

  • Immune evasion: Sialic acid caps bind inhibitory receptors (e.g., Siglecs) on NK cells [1].
  • Therapeutic resistance: Hypersialylation sterically hinders antibody binding to PDTR epitopes [7] [9].

Properties

Product Name

Mucin-1 (repeated region)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.